Tri(O-methoxy)magnesium salt of beta-glycyrrhizic acid
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Overview
Description
Tri(O-methoxy)magnesium salt of beta-glycyrrhizic acid is a derivative of glycyrrhizic acid, which is a triterpene glycoside extracted from the roots of the licorice plant (Glycyrrhiza species). Glycyrrhizic acid and its derivatives have been widely studied for their pharmacological properties, including anti-inflammatory, antiviral, and hepatoprotective effects . The modification of glycyrrhizic acid to form the Tri(O-methoxy)magnesium salt enhances its solubility and bioavailability, making it a valuable compound for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(O-methoxy)magnesium salt of beta-glycyrrhizic acid typically involves the following steps:
Methoxylation: Glycyrrhizic acid is first subjected to methoxylation to introduce methoxy groups at specific positions on the molecule.
Magnesium Salt Formation: The methoxylated glycyrrhizic acid is then reacted with a magnesium salt, such as magnesium chloride or magnesium acetate, to form the Tri(O-methoxy)magnesium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the chemical composition of the compound .
Chemical Reactions Analysis
Types of Reactions
Tri(O-methoxy)magnesium salt of beta-glycyrrhizic acid undergoes various chemical reactions, including:
Substitution: The methoxy groups on the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives exhibit different pharmacological and chemical properties, making them useful for specific applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Tri(O-methoxy)magnesium salt of beta-glycyrrhizic acid involves several molecular targets and pathways:
Anti-inflammatory Effects: The compound inhibits the translocation of nuclear factor-kappa B (NF-κB) and suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.
Antiviral Effects: It interferes with viral replication by inhibiting viral enzymes and modulating host cell responses.
Hepatoprotective Effects: The compound protects liver cells from damage by reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Tri(O-methoxy)magnesium salt of beta-glycyrrhizic acid can be compared with other glycyrrhizic acid derivatives, such as:
Diammonium Glycyrrhizinate: Known for its anti-inflammatory and hepatoprotective properties.
Magnesium Isoglycyrrhizinate: Used for its hepatoprotective and antiviral effects.
Glycyrrhetinic Acid: The aglycone form of glycyrrhizic acid, which exhibits anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its enhanced solubility and bioavailability, making it a more effective compound for various applications compared to its counterparts .
Properties
CAS No. |
134771-72-5 |
---|---|
Molecular Formula |
C45H68Mg3O19 |
Molecular Weight |
985.9 g/mol |
IUPAC Name |
trimagnesium;6-[2-carboxylato-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-2-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;methanolate |
InChI |
InChI=1S/C42H62O16.3CH3O.3Mg/c1-37(2)15-18(55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50)16-40(5)22(37)8-9-42(7)31(40)21(43)14-19-20-17-39(4,36(53)54)11-10-38(20,3)12-13-41(19,42)6;3*1-2;;;/h14,18,20,22-31,34-35,44-48H,8-13,15-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);3*1H3;;;/q;3*-1;3*+2/p-3 |
InChI Key |
MHGVDLIOHXBHMM-UHFFFAOYSA-K |
Canonical SMILES |
CC1(CC(CC2(C1CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)C(=O)[O-])O)O)O)O)O)C.C[O-].C[O-].C[O-].[Mg+2].[Mg+2].[Mg+2] |
Origin of Product |
United States |
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